Ethyl 2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate Ethyl 2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Brand Name: Vulcanchem
CAS No.: 34779-73-2
VCID: VC0512589
InChI: InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-7-4-8-14(21)17(13)16(15)12-6-5-9-19-10-12/h5-6,9-10,16,20H,3-4,7-8H2,1-2H3
SMILES: CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4g/mol

Ethyl 2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

CAS No.: 34779-73-2

Main Products

VCID: VC0512589

Molecular Formula: C18H20N2O3

Molecular Weight: 312.4g/mol

Ethyl 2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate - 34779-73-2

CAS No. 34779-73-2
Product Name Ethyl 2-methyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Molecular Formula C18H20N2O3
Molecular Weight 312.4g/mol
IUPAC Name ethyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C18H20N2O3/c1-3-23-18(22)15-11(2)20-13-7-4-8-14(21)17(13)16(15)12-6-5-9-19-10-12/h5-6,9-10,16,20H,3-4,7-8H2,1-2H3
Standard InChIKey JREFAXSHEICACK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C
Canonical SMILES CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C
PubChem Compound 2845070
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator